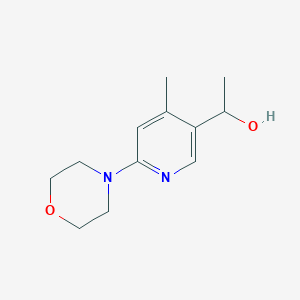

1-(4-Methyl-6-morpholinopyridin-3-yl)ethanol

CAS No.:

Cat. No.: VC15865337

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O2 |

|---|---|

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 1-(4-methyl-6-morpholin-4-ylpyridin-3-yl)ethanol |

| Standard InChI | InChI=1S/C12H18N2O2/c1-9-7-12(13-8-11(9)10(2)15)14-3-5-16-6-4-14/h7-8,10,15H,3-6H2,1-2H3 |

| Standard InChI Key | CKUJEAFGHKVNFU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C(C)O)N2CCOCC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(4-Methyl-6-morpholinopyridin-3-yl)ethanol is a heterocyclic organic compound with the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol. Its IUPAC name, 1-(4-methyl-6-morpholin-4-ylpyridin-3-yl)ethanol, systematically describes the pyridine ring substituted at the 3-position with an ethanol group, the 4-position with a methyl group, and the 6-position with a morpholine moiety. The canonical SMILES representation (CC1=CC(=NC=C1C(C)O)N2CCOCC2) further clarifies its connectivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1355181-64-4 | |

| Molecular Formula | C₁₂H₁₈N₂O₂ | |

| Molecular Weight | 222.28 g/mol | |

| IUPAC Name | 1-(4-methyl-6-morpholin-4-ylpyridin-3-yl)ethanol | |

| SMILES | CC1=CC(=NC=C1C(C)O)N2CCOCC2 |

Crystallographic and Conformational Analysis

While direct crystallographic data for this compound remains unpublished, structural analogs provide insights into its likely conformation. For instance, related morpholino-pyridine derivatives exhibit chair conformations in piperidine rings and flattened envelope conformations in cyclopentane systems . The morpholine ring in 1-(4-Methyl-6-morpholinopyridin-3-yl)ethanol is expected to adopt a chair conformation, with the ethanol substituent influencing intermolecular hydrogen bonding patterns similar to those observed in phenol derivatives . Weak intramolecular C–H⋯O interactions may stabilize the structure, forming S(6) ring motifs as seen in structurally related compounds .

Synthesis and Purification

Synthetic Pathways

The synthesis of 1-(4-Methyl-6-morpholinopyridin-3-yl)ethanol typically involves multistep nucleophilic substitution and reduction reactions. A representative procedure involves:

-

Condensation: Reacting 4-methyl-6-morpholinopyridine-3-carbaldehyde with a Grignard reagent (e.g., methylmagnesium bromide) to introduce the ethanol moiety.

-

Reduction: Sodium cyanoborohydride-mediated reduction under acidic conditions to stabilize intermediates.

-

Work-up: Extraction with chloroform, followed by basification and recrystallization from methanol to yield pure product .

Table 2: Representative Synthesis Conditions

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 4-methyl-6-morpholinopyridine-3-carbaldehyde | |

| Reducing Agent | Sodium cyanoborohydride | |

| Solvent | Methanol | |

| Reaction Temperature | Reflux (~65°C) | |

| Yield | Not reported | — |

Purification Strategies

Purification is achieved via recrystallization from methanol or chromatographic techniques (e.g., silica gel column chromatography using ethyl acetate/hexane mixtures). Analytical HPLC or GC-MS validates purity, ensuring suitability for biological screening.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar morpholine and ethanol groups. It is sparingly soluble in water but readily dissolves in polar organic solvents (e.g., methanol, DMSO). Stability studies indicate no decomposition under ambient conditions, though prolonged exposure to light or moisture should be avoided.

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include O–H stretching (~3444 cm⁻¹), C–N vibrations (~1573 cm⁻¹), and C–O bonds (~1260 cm⁻¹), consistent with morpholine and ethanol functionalities .

-

NMR Spectroscopy: <sup>1</sup>H NMR would reveal signals for the methyl group (δ ~1.3 ppm), morpholine protons (δ ~3.7 ppm), and ethanol –CH₂– (δ ~4.0 ppm).

| Property | 1-(4-Methyl-6-morpholinopyridin-3-yl)ethanol | 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol |

|---|---|---|

| Core Structure | Pyridine-morpholine | Phenol-piperidine |

| Hydroxyl Group Position | C3-pyridine | Para-phenol |

| Bioactivity Prediction | Kinase inhibition | Antidepressant |

| Hydrogen Bond Donors | 2 (ethanol OH, morpholine O) | 2 (phenol OH, piperidine OH) |

Research Directions and Challenges

Target Identification

Future studies should prioritize target deconvolution using chemoproteomics or virtual screening against databases like PubChem . The compound’s ability to modulate proteins such as G-protein-coupled receptors (GPCRs) or ion channels remains unexplored.

Structural Optimization

Modifying the ethanol group to esters or ethers could enhance blood-brain barrier penetration. Introducing fluorinated substituents may improve metabolic stability, as seen in fluorophenyl-containing analogs .

Pharmacokinetic Studies

In vitro ADME assays (e.g., microsomal stability, CYP inhibition) are essential to evaluate its drug-likeness. Computational predictions using tools like SwissADME could guide experimental design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume